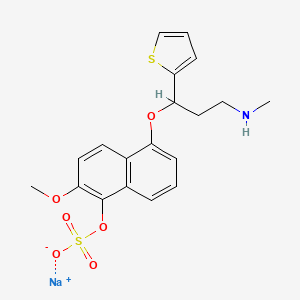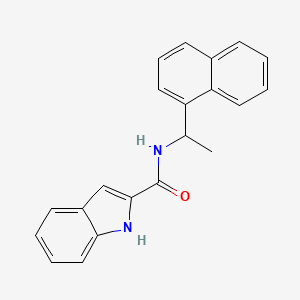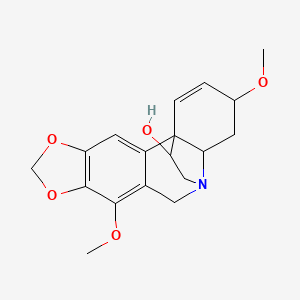
Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- is a chemical compound with the molecular formula C18H21NO5 It is a member of the crinane alkaloid family, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the core structure: This involves the construction of the crinane skeleton through a series of cyclization reactions.
Introduction of functional groups: Methoxy groups are introduced at the 3 and 7 positions through methylation reactions.
Formation of the double bond: The 1,2-didehydro functionality is introduced via dehydrogenation reactions.
Industrial Production Methods
Industrial production of Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Crinan-11-ol, 1,2-didehydro-3-methoxy-: Similar structure but with a methoxy group at the 3 position instead of the 7 position.
Ambelline: Another crinane alkaloid with similar biological activities.
Uniqueness
Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- is unique due to its specific functional groups and double bond configuration, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H21NO5 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol |
InChI |
InChI=1S/C18H21NO5/c1-21-10-3-4-18-12-6-13-17(24-9-23-13)16(22-2)11(12)7-19(8-15(18)20)14(18)5-10/h3-4,6,10,14-15,20H,5,7-9H2,1-2H3 |
Clave InChI |
QAHZAHIPKNLGAS-UHFFFAOYSA-N |
SMILES canónico |
COC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro(crotyl)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B12292351.png)

![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
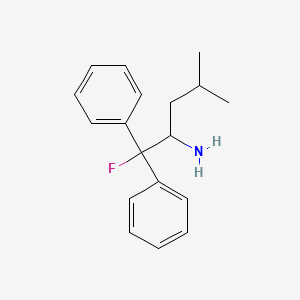
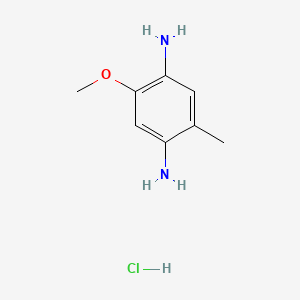
![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)
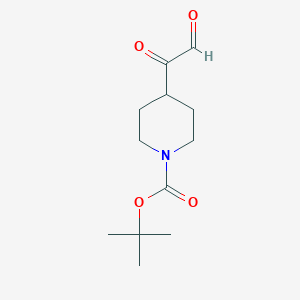
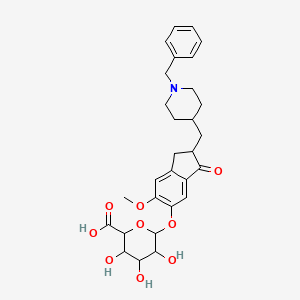
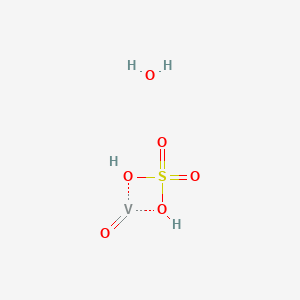
![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)
